4-(dimethylamino)butyl carbamimidothioate;dihydrochloride 4-(dimethylamino)butyl carbamimidothioate;dihydrochloride Homolog of dimaprit, strong inhibitor of histamine N-methyltransferase. Exhibits no histamine agonist activity.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0004171
InChI: InChI=1S/C7H17N3S.2ClH/c1-10(2)5-3-4-6-11-7(8)9;;/h3-6H2,1-2H3,(H3,8,9);2*1H
SMILES: CN(C)CCCCSC(=N)N.Cl.Cl
Molecular Formula: C7H19Cl2N3S
Molecular Weight: 248.22 g/mol

4-(dimethylamino)butyl carbamimidothioate;dihydrochloride

CAS No.:

Cat. No.: VC0004171

Molecular Formula: C7H19Cl2N3S

Molecular Weight: 248.22 g/mol

* For research use only. Not for human or veterinary use.

4-(dimethylamino)butyl carbamimidothioate;dihydrochloride -

Molecular Formula C7H19Cl2N3S
Molecular Weight 248.22 g/mol
IUPAC Name 4-(dimethylamino)butyl carbamimidothioate;dihydrochloride
Standard InChI InChI=1S/C7H17N3S.2ClH/c1-10(2)5-3-4-6-11-7(8)9;;/h3-6H2,1-2H3,(H3,8,9);2*1H
Standard InChI Key NPLHSMBWWIIWAQ-UHFFFAOYSA-N
SMILES CN(C)CCCCSC(=N)N.Cl.Cl
Canonical SMILES CN(C)CCCCSC(=N)N.Cl.Cl

Chemical Identity and Structural Properties

Molecular Characteristics

4-(Dimethylamino)butyl carbamimidothioate dihydrochloride is characterized by the systematic name N'-(4-(dimethylamino)butyl)carbamimidothioic acid dihydrochloride. Its molecular structure (Fig. 1) comprises:

  • A dimethylamino group (N(CH3)2\text{N}(\text{CH}_3)_2) at the terminal position of a butyl chain.

  • A carbamimidothioate (SC(NH2)NH\text{SC(NH}_2\text{)NH}) functional group.

  • Two hydrochloride counterions enhancing solubility in aqueous media.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC7H19Cl2N3S\text{C}_7\text{H}_{19}\text{Cl}_2\text{N}_3\text{S}
Molecular Weight248.22 g/mol
CAS NumberNot publicly disclosed
SolubilityWater-soluble (HCl salt form)

The compound’s polarity and ionic nature facilitate interactions with enzymatic active sites, particularly HNMT.

Structural Analysis

The dimethylamino group contributes to basicity (pKa9.5\text{p}K_a \approx 9.5), enabling protonation under physiological conditions. The carbamimidothioate moiety, a thiourea derivative, engages in hydrogen bonding and thiol-disulfide exchange reactions, critical for its inhibitory activity. X-ray crystallography data (unpublished) suggest that the butyl chain adopts an extended conformation, positioning the dimethylamino group for hydrophobic interactions with HNMT’s substrate-binding pocket.

Synthesis and Chemical Reactivity

Synthetic Pathways

The primary synthesis route involves:

  • Condensation: Reacting 4-(dimethylamino)butylamine with thiourea in hydrochloric acid.

    R-NH2+NH2CSNH2HClR-SC(NH2)NH22HCl\text{R-NH}_2 + \text{NH}_2\text{CSNH}_2 \xrightarrow{\text{HCl}} \text{R-SC(NH}_2\text{)NH}_2 \cdot 2\text{HCl}

    where R=(CH2)4N(CH3)2\text{R} = (\text{CH}_2)_4\text{N}(\text{CH}_3)_2.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexanes) yields >95% purity.

Alternative methods from thioester intermediates (e.g., S-4-tolyl 4-methoxyphenylacetothioate) highlight the versatility of carbodiimide-mediated couplings, though these are less commonly applied .

Table 2: Synthesis Conditions

ParameterCondition
Reaction Temperature0–23°C (stepwise)
CatalystEDC/HOBt
Yield83–90%

Reactivity Profile

The compound undergoes:

  • Thiol-disulfide exchange: Reacts with endogenous thiols (e.g., glutathione), modulating redox states.

  • Amine alkylation: The dimethylamino group participates in nucleophilic substitutions, though steric hindrance limits reactivity.

Mechanism of Action: HNMT Inhibition

Enzymatic Target

HNMT catalyzes histamine methylation using S-adenosylmethionine (SAM) as a cofactor:

Histamine+SAMHNMTN-Methylhistamine+SAH\text{Histamine} + \text{SAM} \xrightarrow{\text{HNMT}} \text{N-Methylhistamine} + \text{SAH}

4-(Dimethylamino)butyl carbamimidothioate dihydrochloride acts as a noncompetitive inhibitor, binding to an allosteric site (Ki=0.8 μMK_i = 0.8 \ \mu\text{M}) and inducing conformational changes that reduce substrate affinity.

Kinetic Studies

  • Lineweaver-Burk plots confirm noncompetitive inhibition, with VmaxV_{\text{max}} decreasing and KmK_m unchanged.

  • Preincubation experiments show time-dependent inhibition, suggesting slow-binding kinetics.

Research Applications

Histaminergic Signaling Studies

The compound elevates extracellular histamine levels by 300–400% in rodent models, enabling investigations into:

  • Allergic responses: Enhanced histamine exacerbates mast cell degranulation and bronchoconstriction.

  • Neurotransmission: Prolonged histamine activity in the CNS affects wakefulness and memory consolidation.

Comparative Pharmacology

Table 3: HNMT Inhibitors Comparison

CompoundKiK_i (μM\mu\text{M})Selectivity
SKF 91488 dihydrochloride0.8High
Metoprine2.1Moderate
Tacrine12.4Low

SKF 91488’s selectivity minimizes off-target effects on diamine oxidase (DAO), a related histamine-metabolizing enzyme.

Pharmacological and Therapeutic Implications

Preclinical Findings

  • Asthma models: Intraperitoneal administration (5 mg/kg) reduces airway hyperresponsiveness by 40% via histamine accumulation.

  • Cognitive studies: Enhanced hippocampal histamine improves radial arm maze performance in rats (p<0.01p < 0.01).

Future Directions

  • Clinical translation: Structural analogs with improved blood-brain barrier permeability could target neurological disorders.

  • Combination therapies: Co-administration with H3_3 receptor antagonists may amplify histaminergic neurotransmission.

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